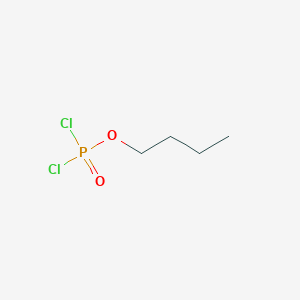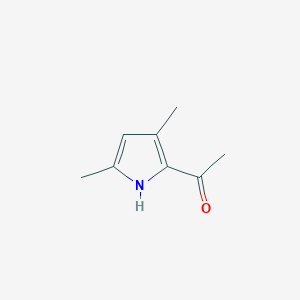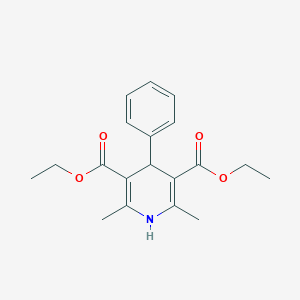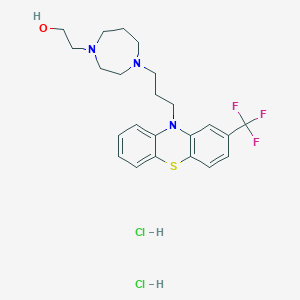
Homofenazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homofenazine dihydrochloride is a neuroleptic drug that belongs to the phenothiazine class of compounds. It is used as an antipsychotic medication to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and other psychotic conditions. Homofenazine dihydrochloride has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
The mechanism of action of Homofenazine dihydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine receptors in the brain. Homofenazine dihydrochloride has a high affinity for D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, Homofenazine dihydrochloride reduces the activity of dopamine in the brain, which can alleviate the symptoms of psychosis.
生化学的および生理学的効果
Homofenazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, Homofenazine dihydrochloride has been shown to reduce the activity of acetylcholine in the brain, which can lead to side effects such as dry mouth, blurred vision, and constipation.
実験室実験の利点と制限
Homofenazine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, Homofenazine dihydrochloride is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. However, Homofenazine dihydrochloride also has some limitations. It has been shown to have a number of side effects, which can make it difficult to use in certain experiments. Additionally, Homofenazine dihydrochloride may not be suitable for use in certain animal models, as it can have different effects depending on the species.
将来の方向性
There are several future directions for research on Homofenazine dihydrochloride. One potential area of investigation is the role of Homofenazine dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of Homofenazine dihydrochloride and its effects on neurotransmitter release and synaptic plasticity. Finally, future studies could investigate the potential use of Homofenazine dihydrochloride in combination with other drugs to enhance its therapeutic effects and reduce side effects.
合成法
Homofenazine dihydrochloride is synthesized by the condensation of 2-(3-methylphenothiazin-10-yl) ethylamine with 3-chloro-1-propanol in the presence of hydrochloric acid. The reaction yields the dihydrochloride salt of Homofenazine as a white crystalline powder.
科学的研究の応用
Homofenazine dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potential applications in the study of dopamine receptor function, neurotransmitter release, and synaptic plasticity. Additionally, Homofenazine dihydrochloride has been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
1256-01-5 |
|---|---|
製品名 |
Homofenazine dihydrochloride |
分子式 |
C23H30Cl2F3N3OS |
分子量 |
524.4700096 |
IUPAC名 |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
InChIキー |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
正規SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



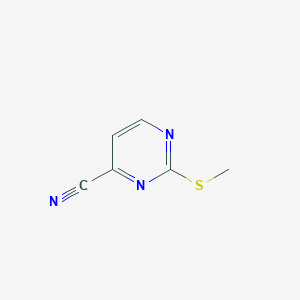
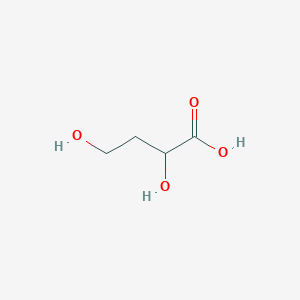
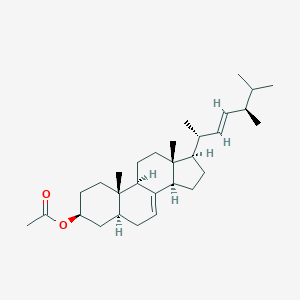
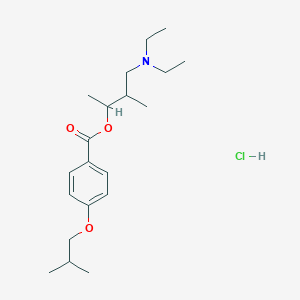
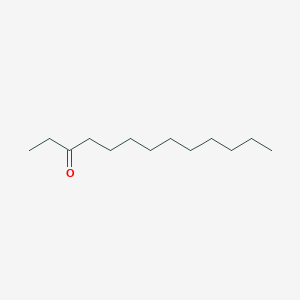
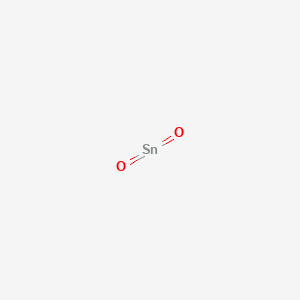
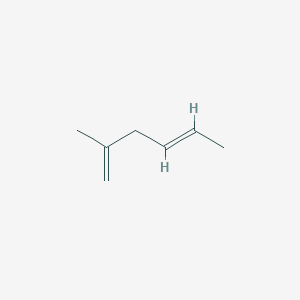
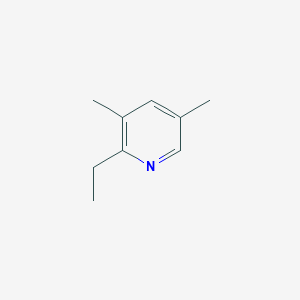
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)

